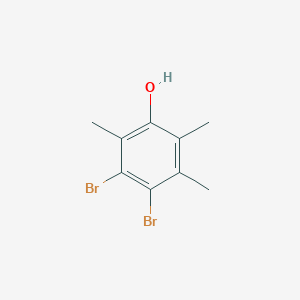
3,4-Dibromo-2,5,6-trimethylphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-2,5,6-trimethylphenol: is an organic compound with the molecular formula C9H10Br2O and a molecular weight of 293.98 g/mol It is a derivative of phenol, where the phenolic ring is substituted with two bromine atoms and three methyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,4-Dibromo-2,5,6-trimethylphenol typically involves the bromination of 2,5,6-trimethylphenol. The reaction is carried out in the presence of a brominating agent such as bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions to ensure selective bromination at the desired positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale bromination processes using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, with considerations for safety and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions: 3,4-Dibromo-2,5,6-trimethylphenol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidation products.
Reduction: Reduction reactions can convert the bromine atoms to hydrogen, yielding the corresponding phenol.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 2,5,6-trimethylphenol.
Substitution: Various substituted phenols depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3,4-Dibromo-2,5,6-trimethylphenol has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-2,5,6-trimethylphenol involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and phenolic hydroxyl group play crucial roles in its reactivity and binding affinity. The compound may exert its effects through pathways involving oxidative stress, enzyme inhibition, or receptor modulation .
Comparación Con Compuestos Similares
- 2,3-Dibromo-4,5,6-trimethylphenol
- 3,5-Dibromo-2,4,6-trimethylphenol
- 2,4-Dibromo-3,5,6-trimethylphenol
Comparison: 3,4-Dibromo-2,5,6-trimethylphenol is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to other dibromophenols, it may exhibit different selectivity and potency in various applications .
Propiedades
Número CAS |
96089-14-4 |
|---|---|
Fórmula molecular |
C9H10Br2O |
Peso molecular |
293.98 g/mol |
Nombre IUPAC |
3,4-dibromo-2,5,6-trimethylphenol |
InChI |
InChI=1S/C9H10Br2O/c1-4-5(2)9(12)6(3)8(11)7(4)10/h12H,1-3H3 |
Clave InChI |
QIHIFMDVYGTLPN-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=C(C(=C1O)C)Br)Br)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



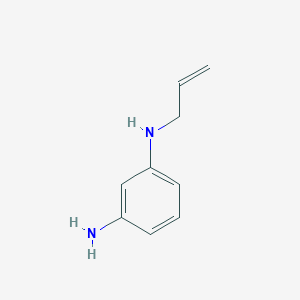
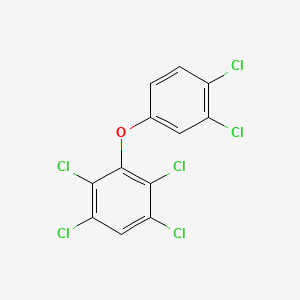
![2-[4-(3,3-Dimethylbut-1-ynyl)phenyl]-4-methylaniline](/img/structure/B13739948.png)


![1-(4-Butylcyclohexyl)-4-[4-(methoxymethyl)phenyl]benzene](/img/structure/B13739972.png)

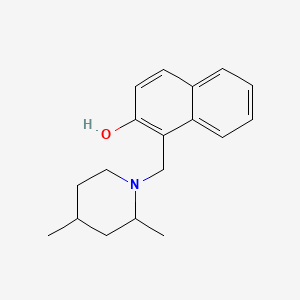

![25H-4,15-(Methano[1,3]benzenomethano)-20,24-metheno-19H-dibenzo[k,t][1,4,7,10]tetraoxacycloheneicosin-26,29-diol,2,17,22,32-tetrakis(1,1-dimethylethyl)-6,7,9,10,12,13-hexahydro-](/img/structure/B13739983.png)
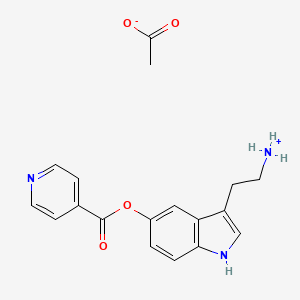
![9-Benzyl-3-(4-methylphenoxy)-9-azabicyclo[3.3.1]nonane](/img/structure/B13739985.png)

